Substance P (1-7)
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Overview
Description
Substance P (1-7) is a heptapeptide fragment derived from the proteolytic degradation of the neuropeptide Substance P. Substance P is an undecapeptide that belongs to the tachykinin family of neuropeptides and is involved in various physiological processes, including pain perception and inflammation. Substance P (1-7) retains some of the biological activities of the parent peptide but often exhibits distinct and sometimes opposite effects, such as anti-nociceptive and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Substance P (1-7) can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical reaction conditions include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The protecting groups are removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin .
Industrial Production Methods: Industrial production of Substance P (1-7) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring the peptide’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: Substance P (1-7) can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase in polymerase chain reaction (PCR) to introduce mutations.
Major Products Formed:
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences
Scientific Research Applications
Substance P (1-7) has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis, degradation, and modification.
Biology: Investigated for its role in modulating pain perception, inflammation, and immune responses.
Medicine: Explored as a potential therapeutic agent for pain management, anti-inflammatory treatments, and wound healing.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques
Mechanism of Action
Substance P (1-7) exerts its effects by interacting with specific receptors and signaling pathways. It is known to bind to a yet unidentified receptor distinct from the neurokinin 1 receptor, which is the primary receptor for Substance P. The binding of Substance P (1-7) to its receptor activates intracellular signaling cascades, including the phospholipase C and adenylate cyclase pathways, leading to the production of second messengers like diacylglycerol (DAG), inositol trisphosphate (IP3), and cyclic adenosine monophosphate (cAMP). These signaling molecules ultimately modulate cellular responses such as pain perception, inflammation, and immune cell activity .
Comparison with Similar Compounds
Neurokinin A: Another member of the tachykinin family with similar biological activities but distinct receptor interactions.
Neurokinin B: Shares structural similarities with Substance P and Neurokinin A but has unique roles in pain transmission and hematopoietic regulation.
Endomorphin-2: An endogenous opioid peptide with high affinity for the Substance P (1-7) binding site, exhibiting similar anti-nociceptive effects.
Uniqueness: Substance P (1-7) is unique due to its distinct receptor interactions and opposite biological effects compared to the parent peptide, Substance P. While Substance P primarily promotes pain and inflammation, Substance P (1-7) exhibits anti-nociceptive and anti-inflammatory properties, making it a promising candidate for therapeutic applications .
Biological Activity
Substance P (SP) is an undecapeptide that plays a significant role in various biological processes, particularly in pain perception, inflammation, and neurogenic responses. The N-terminal fragment, Substance P (1-7) (SP(1-7)), has garnered attention for its distinct biological activities that can differ from those of the full-length peptide. This article explores the biological activity of SP(1-7), focusing on its mechanisms, effects on various physiological systems, and implications for therapeutic applications.
Overview of Substance P (1-7)
SP(1-7) is derived from the proteolytic cleavage of Substance P and consists of the first seven amino acids: Arg-Pro-Lys-Pro-Gln-Gln-Phe. This heptapeptide retains some receptor-binding properties but exhibits different biological effects compared to the full-length SP. Notably, SP(1-7) acts primarily through interactions with neurokinin receptors, particularly the neurokinin 1 receptor (NK1R), but also engages distinct binding sites that mediate its unique effects.
Receptor Interactions
SP(1-7) has been shown to interact with several receptor types:
- Neurokinin Receptors : While SP primarily activates NK1R, SP(1-7) has a lower affinity for this receptor and appears to act as an antagonist in certain contexts, modulating the effects of SP itself .
- Distinct Binding Sites : Research indicates that SP(1-7) may bind to specific sites separate from NK receptors, suggesting a unique receptor system for this fragment .
Modulation of Pain and Inflammation
SP(1-7) is implicated in modulating pain pathways and inflammatory responses:
- Antinociceptive Effects : Studies have demonstrated that SP(1-7) can induce antinociception, reducing pain sensitivity in animal models . This effect may involve down-regulation of NK1R binding in the spinal cord, leading to desensitization to pain stimuli .
- Inflammation Regulation : SP(1-7) has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokine release and promoting tissue healing processes .
Case Studies and Experimental Evidence
- Impact on Opioid Withdrawal : A study investigated the role of SP(1-7) in opioid-dependent rats. Administration of SP(1-7) reduced withdrawal symptoms by modulating dopamine D2 receptor expression, highlighting its potential in addiction treatment .
- Neuropathic Pain Models : In a chronic neuropathic pain model, elevated levels of SP(1-7) were associated with reduced allodynia (pain due to stimuli that do not normally provoke pain). The study emphasized the therapeutic potential of targeting SP(1-7) for managing neuropathic pain .
- Behavioral Responses : In behavioral assays, SP(1-7) was found to counteract some of the effects induced by full-length SP, suggesting a regulatory role in neurogenic behaviors .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C41H65N13O10 |
---|---|
Molecular Weight |
900.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C41H65N13O10/c42-19-5-4-12-28(51-37(60)30-13-7-21-53(30)38(61)25(43)11-6-20-48-41(46)47)39(62)54-22-8-14-31(54)36(59)50-27(16-18-33(45)56)34(57)49-26(15-17-32(44)55)35(58)52-29(40(63)64)23-24-9-2-1-3-10-24/h1-3,9-10,25-31H,4-8,11-23,42-43H2,(H2,44,55)(H2,45,56)(H,49,57)(H,50,59)(H,51,60)(H,52,58)(H,63,64)(H4,46,47,48)/t25-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
KPHDBQWTCKBKIL-XIJWKTHWSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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